molecular formula N3NdO9 B8512607 Neodymium(3+);trinitrate CAS No. 22653-35-6

Neodymium(3+);trinitrate

Cat. No. B8512607
CAS RN: 22653-35-6
M. Wt: 330.26 g/mol
InChI Key: CFYGEIAZMVFFDE-UHFFFAOYSA-N
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Patent
US07790290B2

Procedure details

The compound was synthesized by the same method as that for Synthesis Example 1-2 above, that is, after forming a triethylamine salt of 2-methoxybenzoic acid in anhydrous ethanol, an ethanol solution of neodymium nitrate was added while stirring. Specifically, a reactor similar to that of 1-1 was used to stir a slurry solution obtained by adding 100 ml of an anhydrous ethanol to 45.65 g (0.3 mol) of 2-methoxybenzoic acid, while dripping 30.4 g (0.3 mol) of triethylamine while maintaining at 20-30° C. by cooling in an ice water bath. After dripping about one-third of the triethylamine, the slurry disappeared and became transparent. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a transparent synthesis solution of 2-methoxybenzoic acid-triethylamine salts. Next, while stirring this synthesis solution and holding at 25° C., a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in. Upon completion of dripping, the solution was heated to 40° C., began to cloud after 40 minutes, and the clouding increased with time. After another 20 minutes, it became an extremely thick slurry solution, so 100 ml of ethanol were further added, and the solution was stirred for another hour at 40° C., then cooled to end the reaction. Next, crystals obtained by filtering this slurry solution were added to 200 ml of methanol, stirred and washed, then refiltered, and 200 ml of methanol were once again added to the crystals, stirred and washed, then filtered. The resulting crystals were dried under reduced pressure at 50° C., to obtain 50.83 g of a neodymium salt of 2-methoxybenzoic acid (yield 85%).
Quantity
45.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.8 g
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
45.65 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
43.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, a reactor similar to that of 1-1 was used
STIRRING
Type
STIRRING
Details
to stir a slurry solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 30 minutes at 40° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
Next, while stirring this synthesis solution
CUSTOM
Type
CUSTOM
Details
holding at 25° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the clouding increased with time
WAIT
Type
WAIT
Details
After another 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
were further added
STIRRING
Type
STIRRING
Details
the solution was stirred for another hour at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Next, crystals obtained
FILTRATION
Type
FILTRATION
Details
by filtering this slurry solution
ADDITION
Type
ADDITION
Details
were added to 200 ml of methanol
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
200 ml of methanol were once again added to the crystals
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[Nd]
Measurements
Type Value Analysis
AMOUNT: MASS 50.83 g
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07790290B2

Procedure details

The compound was synthesized by the same method as that for Synthesis Example 1-2 above, that is, after forming a triethylamine salt of 2-methoxybenzoic acid in anhydrous ethanol, an ethanol solution of neodymium nitrate was added while stirring. Specifically, a reactor similar to that of 1-1 was used to stir a slurry solution obtained by adding 100 ml of an anhydrous ethanol to 45.65 g (0.3 mol) of 2-methoxybenzoic acid, while dripping 30.4 g (0.3 mol) of triethylamine while maintaining at 20-30° C. by cooling in an ice water bath. After dripping about one-third of the triethylamine, the slurry disappeared and became transparent. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a transparent synthesis solution of 2-methoxybenzoic acid-triethylamine salts. Next, while stirring this synthesis solution and holding at 25° C., a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in. Upon completion of dripping, the solution was heated to 40° C., began to cloud after 40 minutes, and the clouding increased with time. After another 20 minutes, it became an extremely thick slurry solution, so 100 ml of ethanol were further added, and the solution was stirred for another hour at 40° C., then cooled to end the reaction. Next, crystals obtained by filtering this slurry solution were added to 200 ml of methanol, stirred and washed, then refiltered, and 200 ml of methanol were once again added to the crystals, stirred and washed, then filtered. The resulting crystals were dried under reduced pressure at 50° C., to obtain 50.83 g of a neodymium salt of 2-methoxybenzoic acid (yield 85%).
Quantity
45.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.8 g
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
45.65 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
43.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, a reactor similar to that of 1-1 was used
STIRRING
Type
STIRRING
Details
to stir a slurry solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 30 minutes at 40° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
Next, while stirring this synthesis solution
CUSTOM
Type
CUSTOM
Details
holding at 25° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the clouding increased with time
WAIT
Type
WAIT
Details
After another 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
were further added
STIRRING
Type
STIRRING
Details
the solution was stirred for another hour at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Next, crystals obtained
FILTRATION
Type
FILTRATION
Details
by filtering this slurry solution
ADDITION
Type
ADDITION
Details
were added to 200 ml of methanol
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
200 ml of methanol were once again added to the crystals
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[Nd]
Measurements
Type Value Analysis
AMOUNT: MASS 50.83 g
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07790290B2

Procedure details

The compound was synthesized by the same method as that for Synthesis Example 1-2 above, that is, after forming a triethylamine salt of 2-methoxybenzoic acid in anhydrous ethanol, an ethanol solution of neodymium nitrate was added while stirring. Specifically, a reactor similar to that of 1-1 was used to stir a slurry solution obtained by adding 100 ml of an anhydrous ethanol to 45.65 g (0.3 mol) of 2-methoxybenzoic acid, while dripping 30.4 g (0.3 mol) of triethylamine while maintaining at 20-30° C. by cooling in an ice water bath. After dripping about one-third of the triethylamine, the slurry disappeared and became transparent. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a transparent synthesis solution of 2-methoxybenzoic acid-triethylamine salts. Next, while stirring this synthesis solution and holding at 25° C., a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in. Upon completion of dripping, the solution was heated to 40° C., began to cloud after 40 minutes, and the clouding increased with time. After another 20 minutes, it became an extremely thick slurry solution, so 100 ml of ethanol were further added, and the solution was stirred for another hour at 40° C., then cooled to end the reaction. Next, crystals obtained by filtering this slurry solution were added to 200 ml of methanol, stirred and washed, then refiltered, and 200 ml of methanol were once again added to the crystals, stirred and washed, then filtered. The resulting crystals were dried under reduced pressure at 50° C., to obtain 50.83 g of a neodymium salt of 2-methoxybenzoic acid (yield 85%).
Quantity
45.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.8 g
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
45.65 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
43.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, a reactor similar to that of 1-1 was used
STIRRING
Type
STIRRING
Details
to stir a slurry solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 30 minutes at 40° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
Next, while stirring this synthesis solution
CUSTOM
Type
CUSTOM
Details
holding at 25° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the clouding increased with time
WAIT
Type
WAIT
Details
After another 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
were further added
STIRRING
Type
STIRRING
Details
the solution was stirred for another hour at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Next, crystals obtained
FILTRATION
Type
FILTRATION
Details
by filtering this slurry solution
ADDITION
Type
ADDITION
Details
were added to 200 ml of methanol
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
200 ml of methanol were once again added to the crystals
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[Nd]
Measurements
Type Value Analysis
AMOUNT: MASS 50.83 g
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.